Butyl 3-methyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Butyl 3-methyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . It is a member of the glycidic ester family, which are known for their versatile applications in organic synthesis and pharmaceutical research . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group.
Preparation Methods
The synthesis of butyl 3-methyl-3-phenyloxirane-2-carboxylate can be achieved through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to obtain the desired product . Industrial production methods typically involve the use of these epoxidation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Butyl 3-methyl-3-phenyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl 3-methyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of phenyl-2-propanone, which is a precursor for the production of amphetamines.
Material Science: It is used as a monomer in the production of epoxy resins, which are used in adhesives, coatings, and composite materials.
Mechanism of Action
The mechanism of action of butyl 3-methyl-3-phenyloxirane-2-carboxylate involves its conversion into phenyl-2-propanone through hydrolysis . This reaction is catalyzed by acids or bases, leading to the cleavage of the ester bond and the formation of phenyl-2-propanone and butanol. The molecular targets and pathways involved in this process are primarily related to the hydrolysis reaction and the subsequent formation of the products.
Comparison with Similar Compounds
Butyl 3-methyl-3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of a butyl group.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
93963-69-0 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-3-4-10-16-13(15)12-14(2,17-12)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
AWOJEIWMCLENLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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